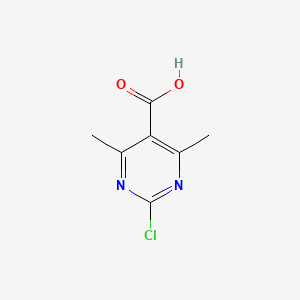

2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC20450062

Molecular Formula: C7H7ClN2O2

Molecular Weight: 186.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7ClN2O2 |

|---|---|

| Molecular Weight | 186.59 g/mol |

| IUPAC Name | 2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid |

| Standard InChI | InChI=1S/C7H7ClN2O2/c1-3-5(6(11)12)4(2)10-7(8)9-3/h1-2H3,(H,11,12) |

| Standard InChI Key | DQQRWBWQSGWKNX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NC(=N1)Cl)C)C(=O)O |

Introduction

2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid is a heterocyclic compound belonging to the pyrimidine family. It features a pyrimidine ring with a chlorine atom at the 2-position, methyl groups at the 4 and 6 positions, and a carboxylic acid group at the 5 position. This compound is significant in various chemical applications, particularly in the synthesis of pharmaceuticals and agrochemicals due to its reactive functional groups.

Synthesis Methods

The synthesis of 2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid typically involves chlorination reactions starting from 4,6-dimethylpyrimidine-5-carboxylic acid. Industrial synthesis methods focus on optimizing reaction conditions such as temperature and pressure to achieve high yields and purity. Purification techniques like recrystallization or chromatography are commonly used to isolate the product effectively.

Applications and Biological Activity

This compound is notable for its potential applications in pharmaceuticals and agrochemicals. Its structural features suggest interactions with biological targets such as enzymes or receptors involved in metabolic pathways. While specific biological effects are still under investigation, compounds similar to 2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid have shown antimicrobial and antifungal properties.

Potential Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Intermediate in drug synthesis |

| Agrochemicals | Potential use in pesticide development |

| Biological Activity | Antimicrobial and antifungal properties |

Comparison with Similar Compounds

2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid is distinct from other pyrimidine derivatives due to its specific arrangement of functional groups. Here is a comparison with similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Chloro-4,6-dimethylpyrimidine | Chlorine at position 2; methyl groups at positions 4 and 6 | Less sterically hindered than compounds with larger substituents |

| 2-Amino-4,6-dimethylpyrimidine | Amino group at position 2; methyl groups at positions 4 and 6 | Potentially more reactive due to amino substitution |

| 5-Chloro-4,6-dimethylpyrimidine | Chlorine at position 5; methyl groups at positions 4 and 6 | Different reactivity profile due to chlorine position change |

| 2-Chloro-4-methylpyrimidine | Chlorine at position 2; single methyl group at position 4 | Simpler structure may lead to different biological activities |

| 2-Chloro-4,6-dimethoxy-pyrimidine | Chlorine at position 2; methoxy groups at positions 4 and 6 | Enhanced solubility compared to methyl derivatives |

Handling and Safety Considerations

Due to its potential reactivity and toxicity associated with halogenated compounds, 2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid should be handled with care. Proper protective equipment and controlled environments are recommended when handling this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume